N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
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Description
N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Biological Activity
N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, structure, and biological evaluation of this compound, focusing on its anticancer and antiviral properties.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₂S |
Molecular Weight | 318.40 g/mol |
CAS Number | 461673-93-8 |
The compound contains a furan moiety, which is known for its diverse biological activities, and a quinazolinone derivative that has been reported to exhibit significant anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing quinazoline derivatives exhibit potent anticancer activity. For instance, derivatives similar to the target compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A notable study evaluated a series of quinazoline derivatives against a panel of 60 human cancer cell lines, revealing that certain modifications significantly enhanced their anticancer potency .
Key Findings:
- Cell Lines Tested: The compound was evaluated against leukemia and breast cancer cell lines, where it exhibited relatively higher sensitivity.
- Mechanism of Action: The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. This action disrupts the normal cell cycle and leads to apoptosis in cancer cells .
Antiviral Activity
In addition to its anticancer properties, quinazoline derivatives have been investigated for their antiviral potential. Some studies indicate that similar compounds can inhibit viral replication by targeting specific viral proteins or pathways .
Case Study:
A study on related quinazolinediones showed antiviral activity against respiratory syncytial virus (RSV), with an EC50 value indicating effective viral inhibition at low concentrations . This suggests that this compound may also possess similar antiviral properties.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Pathogen | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|---|
Anticancer | Leukemia Cells | 10 | >50 | >5 |
Anticancer | Breast Cancer Cells | 15 | >50 | >3.33 |
Antiviral | Respiratory Syncytial Virus (RSV) | 2.1 | >50 | >23.8 |
Properties
CAS No. |
689266-01-1 |
---|---|
Molecular Formula |
C22H26N4O2S |
Molecular Weight |
410.54 |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H26N4O2S/c1-14-6-11-17(28-14)13-24-21(27)16-9-7-15(8-10-16)12-23-20-18-4-2-3-5-19(18)25-22(29)26-20/h2-6,11,15-16H,7-10,12-13H2,1H3,(H,24,27)(H2,23,25,26,29) |
InChI Key |
CCXWIIPJSNPXLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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